molecular formula H4K2O6Os B570676 Potassium osmate(VI) dihydrate CAS No. 10022-66-9

Potassium osmate(VI) dihydrate

Cat. No. B570676
CAS RN: 10022-66-9
M. Wt: 368.453
InChI Key: DGODWNOPHMXOTR-UHFFFAOYSA-N
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Description

Potassium osmate(VI) dihydrate is a hydroscopic transition metal compound that is soluble in water and methanol . It is widely used as a reagent/catalyst to synthesize Os compounds . The compound is a diamagnetic purple salt that contains osmium .


Synthesis Analysis

Potassium osmate is prepared by reducing osmium tetroxide with ethanol . Another method involves the reduction of perosmates using ethanol . It’s also noted that the compound slowly decomposes in aqueous solution .


Molecular Structure Analysis

The complex anion of Potassium osmate(VI) dihydrate is octahedral . Like related d2 dioxo complexes, the oxo ligands are trans . The Os=O and Os-OH distances are 1.75 (2) and 1.99 (2) Å, respectively . It is a relatively rare example of a metal oxo complex that obeys the 18e rule .


Chemical Reactions Analysis

Potassium osmate(VI) dihydrate acts as a catalyst for the oxidative cleavage of olefins to ketones and carboxylic acids . It is employed in an intramolecular amidohydroxylation of carbamoyloxytethered olefins providing hydroxy oxazolidinones .


Physical And Chemical Properties Analysis

Potassium osmate(VI) dihydrate is a purple powder that is hygroscopic . It is soluble in water but insoluble in alcoholic and ethereal solvents . It slowly decomposes in aqueous solution .

Scientific Research Applications

  • Asymmetric Dihydroxylation of C,C Double Bonds : Potassium osmate(VI) dihydrate, in equilibrium with selenides, selenoxides, and osmium tetroxide, can be used for the enantioselective dihydroxylation of C,C double bonds. This process is facilitated by the presence of Cinchona alkaloids and osmium tetroxide, allowing for the production of allylalcohols from allylselenides and diols from olefins (Krief & Colaux-Castillo, 2002).

  • Acidic Behavior in Osmium Compounds : The acidic constants of osmium(VI) acid have been identified through spectrophotometric and potentiometric measurements. The behavior of potassium osmate(VI) in solution can be interpreted based on its concentration and the base inclusions in its preparation, rather than due to the dimerization of osmium(VI) (Galbács, Zsednai, & Csányi, 1983).

  • Electrochemical Asymmetric Dihydroxylation of Olefins : The use of potassium osmate in the presence of Sharpless’ ligand and potassium ferricyanide allows for the asymmetric dihydroxylation of olefins. This method improves enantioselectivities and minimizes the use of reoxidizing agents (Torii, Liu, & Tanaka, 1995).

  • Tethered Aminohydroxylation of Cyclic Allylic Carbamates : Potassium osmate is used in the tethered aminohydroxylation of cyclic allylic carbamates, forming an imido-osmium complex that adds intramolecularly to alkenes with high regio- and stereoselectivity. This mechanism was confirmed by X-ray crystal structure analysis (Donohoe, Johnson, Cowley, & Keenan, 2002).

  • Modification and Redox Labeling of Biomolecules : Potassium osmate(VI) has been utilized in the modification and redox labeling of biomolecules, particularly in reactions involving vicinal diol moieties such as saccharides or RNA (Havranová-Vidláková et al., 2020).

  • Magnetically Recoverable Osmium Catalysts for Dihydroxylation of Olefins : Potassium osmate(VI) is used in magnetically recoverable osmium catalysts for the dihydroxylation of olefins. These catalysts allow for good chemical yield and can be reused repeatedly (Fujita et al., 2011).

Safety And Hazards

Potassium osmate(VI) dihydrate is toxic if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation . It is incompatible with strong oxidizing reagents .

properties

IUPAC Name

dipotassium;dioxido(dioxo)osmium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGODWNOPHMXOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4K2O6Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693853
Record name Potassium osmate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium osmate(VI) dihydrate

CAS RN

10022-66-9
Record name Potassium osmate(VI) dihydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium osmate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM OSMATE DIHYDRATE
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Record name POTASSIUM OSMATE(VI) DIHYDRATE
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Citations

For This Compound
161
Citations
CL Ladd - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 10022‐66‐9 ] K 2 OsO 4 ·2H 2 O (MW 368.43) InChI = 1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*‐1; InChIKey = DGODWNOPHMXOTR‐UHFFFAOYSA‐N (catalyst for oxidative …
Number of citations: 0 onlinelibrary.wiley.com
JA Bodkin, MD McLeod - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
The Sharpless asymmetric aminohydroxylation (AA), first reported in 1996, 1 allows for the catalytic and enantioselective synthesis of protected vicinal aminoalcohols, in a single step, …
Number of citations: 223 pubs.rsc.org
AM Palmer, G Münch, B Grobbel, W Kromer - Tetrahedron Letters, 2009 - Elsevier
Four potential metabolites of the potassium-competitive acid blocker BYK 405879 (1) were synthesized which might be formed in vivo by enzymatic oxidation of the pyran moiety or the …
Number of citations: 2 www.sciencedirect.com
ZM Wang, KB Sharpless - The Journal of Organic Chemistry, 1994 - ACS Publications
The enantiopure threo hydrobenzoins and their derivatives have found a variety of uses in asymmetric synthe-sis as chiral ligands, 1 as chiral building blocks, 1 2 and as chiral …
Number of citations: 154 pubs.acs.org
T Asakai - Accreditation and Quality Assurance, 2020 - Springer
Demands for certified reference materials of osmium mono-element standard solutions are increasing to obtain reliable results in chemical instrument analyses. The International …
Number of citations: 1 link.springer.com
Q Li, P Qiao, X Chen, J Wang, L Bian… - Journal of Chromatography …, 2017 - Elsevier
Voltage dependent anion channel isoform 1 (VDAC-1) serves as an attractive target of anti-cancer drugs by mediating the entry and exit of metabolites between cytoplasm and …
Number of citations: 23 www.sciencedirect.com
K Bodenschatz, J Stoeckl, M Winterer, R Schobert - Tetrahedron, 2022 - Elsevier
A flexible synthetic route to the 16-membered tetramate-embedding macrocyclic scaffold present in various polycyclic tetramate macrolactams (PTMs) was developed which differs from …
Number of citations: 4 www.sciencedirect.com
T Ling, BC Potts, VR Macherla - The Journal of Organic Chemistry, 2010 - ACS Publications
Expedient access to a highly functionalized 2-pyrrolidinone (8), the γ-lactam core of 20S proteasome inhibitor (−)-salinosporamide A (marizomib; NPI-0052; 1), using a regio- and …
Number of citations: 55 pubs.acs.org
JS Clark, RJ Townsend, AJ Blake, SJ Teat, A Johns - Tetrahedron Letters, 2001 - Elsevier
The AB ring system found in the manzamine A and related alkaloids has been prepared from (−)-quinine by a short enantioselective route. The key step in the sequence is a ruthenium-…
Number of citations: 44 www.sciencedirect.com
TA Logothetis, U Eilitz, W Hiller, K Burger - Tetrahedron, 1998 - Elsevier
The synthesis of racemic 2-C-trifluoromethyl ribose and racemic 2-C-trifluoromethyl arabinose is described. The four step reaction sequence includes diastereoselective enol ether …
Number of citations: 17 www.sciencedirect.com

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